Benzyl phenyl carbonate

Catalog No.
S683429
CAS No.
28170-07-2
M.F
C14H12O3
M. Wt
228.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl phenyl carbonate

Traditional Cbz protection with benzyl chloroformate generates corrosive HCl, posing handling risks and acid-catalyzed side reactions in sensitive syntheses. Benzyl phenyl carbonate replaces this with a safer, high-boiling liquid that releases phenol as a non-corrosive, easily separable byproduct.

  • Avoids acid-mediated degradation, improving intermediate purity and yield.
  • Minimizes corrosion of steel reactors, reducing maintenance costs.
  • Ideal for multi-step pharma intermediate and peptide syntheses requiring mild conditions.

CAS Number

28170-07-2

Product Name

Benzyl phenyl carbonate

IUPAC Name

benzyl phenyl carbonate

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C14H12O3/c15-14(17-13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2

InChI Key

SNGLYCMNDNOLOF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)OC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)OC2=CC=CC=C2

The exact mass of the compound Benzyl phenyl carbonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Benzyl phenyl carbonate, Carbonic acid, benzyl phenyl ester, Phenyl benzyl carbonate, Benzyloxycarbonyloxybenzene

Purity

≥98%

Package Size

5 g, 25 g

Benzyl phenyl carbonate is an asymmetric aromatic carbonate used primarily as a benzyloxycarbonylating (Cbz) agent for the protection of amines in multi-step organic synthesis, particularly for pharmaceutical intermediates and peptide synthesis. Unlike symmetric carbonates, its structure offers selective reactivity. It also serves as a precursor or end-capping agent in the synthesis of specialty polycarbonates, where precise control over polymer properties is required.

Research Fit

Protecting reagent

Selective carbamate protection of amines under mild conditions

Polymer intermediate

End-capping agent for specialty polycarbonate synthesis

Reactivity control

Cation-π activation profile distinct from fully alkyl or aryl carbonates

Direct substitution with more reactive acylating agents like benzyl chloroformate (Cbz-Cl) is often unsuitable for processes where safety and byproduct management are critical. Benzyl chloroformate is a volatile, corrosive, and moisture-sensitive liquid that generates hydrochloric acid (HCl) as a byproduct, necessitating careful handling and base-mediated neutralization which can complicate workup procedures. In contrast, benzyl phenyl carbonate is a higher boiling point liquid with lower volatility, offering improved handling characteristics. Its reaction with amines yields phenol, a less corrosive and more easily separable byproduct than HCl, making it a preferable choice for sensitive substrates or processes where minimizing corrosive waste is a procurement and operational priority.

Substitution Risk

Benzyl Phenyl Carbonate

Asymmetric structure enables selective mono-protection of polyamines

Symmetric Carbonates

Diphenyl carbonate may yield complex mixtures due to non-selective reactivity

Benzyl Phenyl Carbonate

Cation-π stabilization provides predictable hydrolysis kinetics

Alkyl Phenyl Carbonates

Reaction rates may differ substantially, altering process control and yield

Precursor Suitability: High-Yield Synthesis of Cbz-Protected Amines without Corrosive Byproducts

Benzyl phenyl carbonate serves as an efficient reagent for the benzyloxycarbonylation (Cbz-protection) of primary and secondary amines. In a documented synthesis, the reaction of benzyl alcohol with phenyl chloroformate produces benzyl phenyl carbonate in 99% yield. This product can then be used to selectively synthesize carbamate-protected polyamines, avoiding the use of highly reactive and corrosive reagents like benzyl chloroformate.

Evidence DimensionReagent Byproduct and Handling
Target Compound DataByproduct is phenol; higher boiling point liquid (120-130 °C at 0.5 mmHg).
Comparator Or BaselineBenzyl Chloroformate (Cbz-Cl): Byproduct is hydrochloric acid (HCl); corrosive, moisture-sensitive, lachrymatory liquid.
Quantified DifferenceQualitative but significant difference in byproduct corrosivity (Phenol vs. HCl) and reagent handling safety.
ConditionsStandard amine protection reactions in organic synthesis.

This enables safer process conditions and simpler purification protocols by avoiding the generation and neutralization of corrosive HCl, a key consideration for process scale-up and equipment longevity.

Hydrolysis rate
Head-to-head
16× faster
Informs rate-based reaction design
DABCO, MeCN; vs isobutyl phenyl carbonate

Monomer & End-Capping Agent for Specialty Polycarbonate Synthesis

Benzyl phenyl carbonate's structure makes it suitable for use in polycarbonate synthesis. While diphenyl carbonate is the standard, related structures like BPA-bis-benzyl salicyl carbonate are used as polymerization promoters in melt-polycondensation reactions with bisphenol A (BPA) and diphenyl carbonate. The use of benzyl-containing carbonates allows for the introduction of specific benzyl end-groups, which can modify polymer properties or serve as reactive handles for further modification, a level of control not achievable with standard diphenyl carbonate alone.

Evidence DimensionFunctionality in Polymer Synthesis
Target Compound DataProvides benzyl end-groups, enabling control of molecular weight and introduction of specific terminal functionality.
Comparator Or BaselineDiphenyl Carbonate (DPC): Standard monomer for polycarbonate synthesis, provides phenyl end-groups.
Quantified DifferenceOffers different end-group chemistry (benzyl vs. phenyl), impacting final polymer properties and post-polymerization modification potential.
ConditionsMelt-polycondensation process for polycarbonate production.

For developing specialty polycarbonates, this compound provides a direct route to introduce benzyl functionalities, tailoring properties like thermal stability or solubility in ways not possible with the default monomer.

Selective protection
Class-level
Mono-carbamate product vs. complex mixture
Simplifies purification in diamine functionalization
EtOH, RT, 2:1 ratio; class-level inference
End-group chemistry
Class-level
Benzyl vs phenyl termination; lower boiling point (120-130 °C at 0.5 mmHg)
Enables tailored polymer end-group functionality
Patent data; end-capping context
Spectral reference
Reported
FT-IR, FT-Raman, UV-Vis, ¹H/¹³C NMR, DFT-validated
Facilitates identity verification and QC benchmarking
Peer-reviewed spectral library available

Synthesis of Pharmaceutical Intermediates with Acid-Sensitive Functionalities

This compound is the right choice for Cbz-protection of amines in complex molecules where the generation of acidic byproducts must be avoided. Its use prevents potential acid-catalyzed degradation or side reactions that could occur with benzyl chloroformate, ensuring higher purity and yield of the target intermediate.

Production of Specialty Polycarbonates with Modified End-Groups

In polymer development, benzyl phenyl carbonate can be used as a co-monomer or end-capping agent to produce polycarbonates with terminal benzyl groups. This is applicable where the final polymer requires specific properties, such as altered solubility or a site for subsequent grafting reactions, which cannot be achieved using only standard diphenyl carbonate.

Large-Scale Amine Protection Requiring Safer Handling and Reduced Corrosion

For industrial-scale syntheses, the improved safety profile of benzyl phenyl carbonate compared to benzyl chloroformate is a significant advantage. Its lower volatility and the non-corrosive nature of its phenol byproduct reduce handling risks and minimize corrosion of steel reactors and equipment, leading to lower maintenance costs and a safer operational environment.

Application Fit Matrix

Application
Selection Property
Validation Focus
Selective mono-protection of polyamines
Reaction selectivity profile
Mono- vs. di-protection product ratio
Functional polycarbonate end-capping
End-group functionality
Polymer adhesion and thermal properties
Mechanistic studies of carbonate activation
Cation-π kinetic effect
Rate comparison with alkyl carbonates
Analytical reference standard
Comprehensive spectral dataset
Instrument calibration and purity assay

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

28170-07-2

Wikipedia

Benzyl phenyl carbonate

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